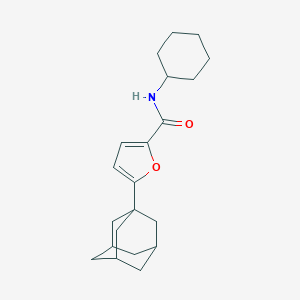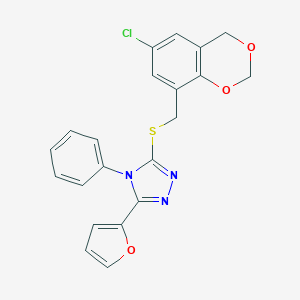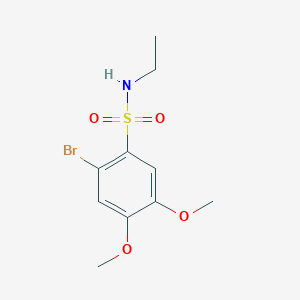![molecular formula C21H20N2O4S2 B299718 Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B299718.png)
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the thiophene family and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate involves the inhibition of DNA synthesis and cell division in cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation and growth.
Biochemical and Physiological Effects:
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in DNA synthesis and cell division, including DNA topoisomerase II and cyclin-dependent kinases. Additionally, this compound has been found to induce the expression of several tumor suppressor genes, including p53 and p21.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate is its potent anti-cancer activity against various types of cancer cells. This makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain laboratory experiments.
Direcciones Futuras
There are several potential future directions for the research on Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as agriculture and material science. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate involves the reaction of 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylic acid with benzyl isocyanate and subsequent esterification with ethanol. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.
Aplicaciones Científicas De Investigación
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer.
Propiedades
Nombre del producto |
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C21H20N2O4S2 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
ethyl 5-(benzylcarbamoyl)-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4S2/c1-3-27-21(26)16-13(2)17(19(25)22-12-14-8-5-4-6-9-14)29-20(16)23-18(24)15-10-7-11-28-15/h4-11H,3,12H2,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
ITSIFIVIUQPKCI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)




![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
